Cas no 512809-88-0 (4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide)
4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzohydrazide
- 4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide
- CS-0268118
- 4-[(4-bromopyrazol-1-yl)methyl]benzohydrazide
- SMR000228066
- MLS000698301
- EN300-227841
- 512809-88-0
- 4-(4-Bromo-pyrazol-1-ylmethyl)-benzoic acid hydrazide
- STK301700
- AK-968/41922465
- HMS2572L17
- CHEMBL1429412
- 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
- BBL038307
- AKOS000304136
-
- MDL: MFCD02253929
- Inchi: 1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-1-3-9(4-2-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17)
- InChI Key: LZDNALYTONEHTF-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)CC1C=CC(C(NN)=O)=CC=1
Computed Properties
- Exact Mass: 294.01162Da
- Monoisotopic Mass: 294.01162Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 72.9Ų
4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026843-250mg |
4-(4-Bromo-pyrazol-1-ylmethyl)-benzoic acid hydrazide |
512809-88-0 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 026843-1g |
4-(4-Bromo-pyrazol-1-ylmethyl)-benzoic acid hydrazide |
512809-88-0 | 1g |
£287.00 | 2022-03-01 | ||
| Fluorochem | 026843-5g |
4-(4-Bromo-pyrazol-1-ylmethyl)-benzoic acid hydrazide |
512809-88-0 | 5g |
£782.00 | 2022-03-01 | ||
| Chemenu | CM521391-1g |
4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzohydrazide |
512809-88-0 | 97% | 1g |
$577 | 2022-06-11 | |
| abcr | AB497982-250 mg |
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |
512809-88-0 | 250MG |
€231.60 | 2022-03-24 | ||
| abcr | AB497982-1 g |
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |
512809-88-0 | 1g |
€398.20 | 2022-03-24 | ||
| abcr | AB497982-5 g |
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzohydrazide |
512809-88-0 | 5g |
€974.50 | 2022-03-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338788-50mg |
4-((4-Bromo-1h-pyrazol-1-yl)methyl)benzohydrazide |
512809-88-0 | 97% | 50mg |
¥1485.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338788-100mg |
4-((4-Bromo-1h-pyrazol-1-yl)methyl)benzohydrazide |
512809-88-0 | 97% | 100mg |
¥2775.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338788-250mg |
4-((4-Bromo-1h-pyrazol-1-yl)methyl)benzohydrazide |
512809-88-0 | 97% | 250mg |
¥3749.00 | 2024-05-10 |
4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide Suppliers
4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide
4-(4-Bromo-1H-Pyrazol-1-yl)methylbenzohydrazide (CAS No. 512809-88-0): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
4-(4-Bromo-1H-pyrazol-1-yl)methylbenzohydrazide (CAS No. 512809-88-0) is a versatile compound with significant potential in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential therapeutic applications and as a building block in the synthesis of more complex molecules. In this article, we will delve into the structural details, physicochemical properties, and recent research findings related to this compound.
Structural Analysis
The molecular formula of 4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide is C13H13BrN4O, and its molecular weight is 303.27 g/mol. The compound features a benzohydrazide moiety linked to a 4-bromo-1H-pyrazole ring through a methylene bridge. The benzohydrazide group is known for its ability to form stable complexes with various metal ions, making it useful in coordination chemistry and catalysis. The 4-bromo substitution on the pyrazole ring adds a halogen atom that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions.
Synthesis and Preparation
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide typically involves the reaction of 4-bromopyrazole with benzohydrazide in the presence of a coupling agent. One common method involves the use of 4-bromopyrazole and benzohydrazide in an organic solvent, such as ethanol or dimethylformamide (DMF), with an acid catalyst like hydrochloric acid or acetic acid. The reaction proceeds via the formation of an intermediate hydrazide, which then undergoes cyclization to form the final product.
Physicochemical Properties
4-(4-Bromo-1H-pyrazol-1-yl)methylbenzohydrazide is a white crystalline solid with a melting point ranging from 205°C to 207°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound's solubility profile makes it suitable for various applications in medicinal chemistry and pharmaceutical research.
The compound's stability under different conditions has been studied extensively. It is stable at room temperature and under normal atmospheric conditions but may degrade upon exposure to strong acids or bases. Additionally, it shows moderate stability under light and heat, making it suitable for long-term storage and handling in laboratory settings.
Biological Activity and Therapeutic Potential
4-(4-Bromo-1H-pyrazol-1-yl)methylbenzohydrazide has been investigated for its biological activity and potential therapeutic applications. Recent studies have shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In addition to its anti-inflammatory properties, 4-(4-Bromo-1H-pyrazol-1-yl)methylbenzohydrazide has also been studied for its potential as an antitumor agent. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and survival.
Clinical Trials and Future Directions
The promising preclinical results of 4-(4-Bromo-1H-pyrazol-1-yl)methylbenzohydrazide have led to increased interest in its clinical evaluation. Several phase I clinical trials are currently underway to assess the safety and efficacy of this compound in treating inflammatory diseases and cancer. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
In parallel with clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of 4-(4-Bromo-1H-pyrazol-1-yl)methylbenzohydrazide. Efforts are being made to improve its bioavailability, reduce metabolic degradation, and enhance its target specificity. These optimizations are expected to further enhance the therapeutic potential of this compound.
Conclusion
4-(4-Bromo-1H-pyrazol-1-yl)methylbenzohydrazide (CAS No. 512809-88-0) is a promising compound with a unique molecular structure that offers significant potential in medicinal chemistry. Its anti-inflammatory and antitumor properties make it an attractive candidate for the development of new therapeutic agents. Ongoing research and clinical trials are expected to provide further insights into its biological activity and clinical utility, paving the way for its potential use in treating various diseases.
512809-88-0 (4-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide) Related Products
- 402736-52-1(3-(4-Bromo-1H-pyrazol-1-yl)methylbenzoic Acid)
- 387344-96-9(4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzoic acid)
- 1001757-38-5(3-(4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide)
- 512807-69-1(<br>3-bromo-N'-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)benzohydraz ide)
- 1001757-40-9(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide)
- 116228-39-8((4-bromopyrazol-1-yl)-phenylmethanone)
- 562803-73-0(Benzamide, 3-(1H-pyrazol-1-ylmethyl)-)
- 350843-59-3(3-(1H-pyrazol-1-ylmethyl)benzohydrazide)
- 375837-72-2(4-(3-amino-4-bromo-1H-pyrazol-1-yl)methylbenzohydrazide)
- 1003989-04-5(4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzohydrazide)